2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
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Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
This compound's structure suggests utility in the synthesis of heterocyclic compounds, an area of significant interest in medicinal chemistry due to the diverse biological activities of such molecules. For example, a study on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm highlighted the importance of such compounds in developing new insecticides (Fadda et al., 2017). Another study explored the synthesis of pyrimidine derivatives, emphasizing the versatility of pyrimidine in chemical synthesis and its potential in creating novel compounds with diverse biological activities (Brown & Waring, 1977).
Biological Evaluation and Potential Therapeutic Uses
Compounds with similar structures have been evaluated for their biological activities, which could be relevant to the research applications of the compound . For example, the antioxidant activity of synthesized coumarins was studied, indicating the potential of structurally similar compounds in oxidative stress-related conditions (Kadhum et al., 2011). Additionally, the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography highlight the potential applications in neurodegenerative disorder research (Fookes et al., 2008).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(9-23-12-3-4-13-14(7-12)25-11-24-13)20-15-8-16(19-10-18-15)21-5-1-2-6-21/h3-4,7-8,10H,1-2,5-6,9,11H2,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOYHLVMRKNNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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